Marmin
Overview
Description
Marmin is a coumarin that can be isolated from the immature bark of Aegle marmelos Correa . It antagonizes the histamine-induced contraction in a competitive manner .
Molecular Structure Analysis
Marmin has a molecular formula of C19H24O5 and an average mass of 332.391 Da . It contains a total of 49 bonds, including 25 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, 1 tertiary alcohol, and 1 ether (aromatic) .Scientific Research Applications
Anti-allergic Effects
- Scientific Field : Pharmacology
- Summary of Application : Marmin, a coumarin isolated from Aegle marmelos Correa, has been studied for its effects on histamine release from rat mast cells .
- Methods of Application : The study was performed using rat basophilic leukemia (RBL-2H3) cell line and rat peritoneal mast cells (RPMCs). The histamine release from these cells was determined using HPLC fluorometric method .
- Results : Marmin was found to inhibit the histamine release from RBL-2H3 cell line induced by DNP24-BSA, thapsigargin or ionomycin. In addition, marmin suppressed 45Ca2+ influx on RBL-2H3 cell line induced by thapsigargin. Marmin also succeeded to inhibit the histamine release from RPMCs induced by thapsigargin .
Anti-ulcer Activity
- Scientific Field : Pharmacology
- Summary of Application : Marmin, a coumarin isolated from the bark of Aegle marmelos Correa, has been studied for its anti-ulcer activity .
- Methods of Application : Marmin was administered orally at a dose of 10–50 mg/kg in rats .
- Results : Marmin inhibited the occurrence of ethanol-induced gastric hemorrhagic lesion in a dose-dependent manner (effect dose – ED50 of 17.2 mg/kg) .
Nutraceutical Values
- Scientific Field : Nutrition Science
- Summary of Application : Marmin is found in Aegle marmelos (L.) Correa, an underutilized fruit with high nutraceutical values .
- Methods of Application : The fruit is consumed directly or used in the preparation of jam, squash, toffee, slab, and wine .
- Results : The fruit has dietary and nutraceutical importance. Extracts of fruits, leaves, stem, stem bark, root, and root bark of Aegle marmelos as well as isolated compounds have been demonstrated to possess several medicinal properties .
Biological Activities
- Scientific Field : Pharmacology
- Summary of Application : Marmin, a coumarin isolated from Aegle marmelos (L.) Correa, has been studied for its biological activities .
- Methods of Application : The study was performed using different parts of the Aegle marmelos plant, including fruits, leaves, stem, stem bark, root, and root bark .
- Results : The extracts and their purified compounds have been found to possess several pharmacological properties .
Detection and Monitoring
- Scientific Field : Analytical Chemistry
- Summary of Application : Marmin, along with other compounds, can be detected, monitored, and quantified in Aegle marmelos raw root drug materials and chemical screening of germplasms .
- Methods of Application : The study was performed using a robust, precise, and accurate method .
- Results : The proposed method holds potential for detection, monitoring, and quantification of marmin .
Marine-Derived Bioactive Compounds
- Scientific Field : Marine Biotechnology
- Summary of Application : Marine-derived bioactive compounds, including Marmin, have gained importance because of their therapeutic uses in several diseases .
- Methods of Application : The study was performed using various marine organisms .
- Results : Marine natural products (MNPs) display various pharmaceutically significant bioactivities, including antibiotic, antiviral, neurodegenerative, anticancer, or anti-inflammatory properties .
properties
IUPAC Name |
7-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,17,20,22H,4,8,11H2,1-3H3/b13-10+/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYKWTUUCOTGNS-JIIJFUIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318442 | |
Record name | (+)-Marmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marmin | |
CAS RN |
14957-38-1 | |
Record name | (+)-Marmin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14957-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014957381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Marmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.